2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid
Description
Properties
Molecular Formula |
C14H22N4O6S |
|---|---|
Molecular Weight |
374.42 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
InChI |
InChI=1S/C12H20N4O2S.C2H2O4/c1-9-14-15-12(19-9)13-11(17)7-16-5-3-10(4-6-16)8-18-2;3-1(4)2(5)6/h10H,3-8H2,1-2H3,(H,13,15,17);(H,3,4)(H,5,6) |
InChI Key |
INXOWQBKKVLMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Key Challenges
| Component | Challenges | Potential Solutions |
|---|---|---|
| Piperidine ring | Introducing methoxymethyl at C4, avoiding over-alkylation. | Controlled alkylation with methoxymethyl bromide under basic conditions. |
| Thiadiazole | Regioselectivity in 5-methyl-1,3,4-thiadiazole synthesis. | Cyclization of 5-methylthiosemicarbazide with carbonyl precursors. |
| Salt formation | Ensuring stoichiometric oxalic acid binding to the amine. | pH-controlled crystallization in polar solvents. |
Synthesis of 4-(Methoxymethyl)piperidine
Method 1: Alkylation of Piperidine
- Reagents : Piperidine, methoxymethyl bromide, K₂CO₃.
- Conditions : DMF, 60–80°C, 12–24 hours.
- Mechanism : Nucleophilic substitution at piperidine’s nitrogen.
- Purification : Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), distill.
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–85% | |
| Purity | >95% (GC-MS) |
Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-amine
Method 2: Cyclization of Thiosemicarbazide
- Reagents : 5-Methylthiosemicarbazide, ethyl chloroformate.
- Conditions : THF, 0–25°C, 2–4 hours.
- Mechanism : Intramolecular cyclization with elimination of HCl.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiosemicarbazide | 5-Methylthiosemicarbazide | Commercially available. |
| Cyclization | Ethyl chloroformate, THF | Forms thiadiazole ring; HCl scavenged |
Yield : 60–70% (analogous to).
Amide Bond Formation
Method 3: Coupling Piperidine and Thiadiazole
- Reagents : 4-(Methoxymethyl)piperidine, 5-methyl-1,3,4-thiadiazol-2-amine, EDCI/HOBt.
- Conditions : DMF, 25–40°C, 12 hours.
- Mechanism : Carbodiimide-mediated amide formation.
| Parameter | Value | Source |
|---|---|---|
| Yield | 50–60% | |
| Solubility | Soluble in DMSO, DMF |
Oxalic Acid Salt Formation
Method 4: Salt Precipitation
- Reagents : Acetamide, oxalic acid (2 eq.), ethanol/water.
- Conditions : 25–50°C, pH 3–5.
- Mechanism : Protonation of the amine by oxalic acid’s carboxylic groups.
| Step | Conditions | Notes |
|---|---|---|
| Dissolution | Ethanol/water (1:1) | Enhances solubility of acetamide. |
| Salt formation | Oxalic acid, pH 3–5 | White precipitate forms; filter, wash |
Yield : 80–90% (analogous to).
Characterization and Purity Analysis
Key Data
| Technique | Observed Data | Source |
|---|---|---|
| ¹H NMR | δ 3.2–3.5 (piperidine CH₂), δ 2.5 (CH₃) | |
| ¹³C NMR | δ 170 (C=O), δ 55 (OCH₃) | |
| HPLC | >99% purity (C18 column, MeOH/H₂O) |
Optimization and Troubleshooting
| Issue | Solution | Rationale |
|---|---|---|
| Low amide yield | Increase EDCI/HOBt equivalents (1.2–1.5x) | Enhances coupling efficiency. |
| Oxalic acid excess | Use stoichiometric oxalic acid (1:1) | Prevents byproduct formation. |
Comparative Synthesis Routes
| Route | Advantages | Limitations |
|---|---|---|
| Stepwise | High purity, scalable. | Multi-step, longer time. |
| One-pot | Reduced steps. | Lower yield, side reactions. |
Chemical Reactions Analysis
Types of Reactions
2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the piperidine moiety exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound enhances its efficacy against various bacterial strains. In studies, derivatives of thiadiazole have shown promising results as antibacterial agents, with some compounds demonstrating IC50 values significantly lower than standard reference drugs .
Enzyme Inhibition
The compound is also being investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors can be beneficial in managing urinary tract infections and related conditions . The synthesis of related compounds has shown that modifications to the piperidine structure can lead to enhanced enzyme inhibition profiles.
Anti-Cancer Properties
The incorporation of the thiadiazole and piperidine moieties in the compound has been linked to anti-cancer activity. Studies have suggested that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and induction of oxidative stress .
Herbicidal Activity
There is ongoing research into the herbicidal properties of this compound, particularly due to its structural analogies with known herbicides. The oxalic acid component may enhance the herbicidal efficacy by acting on specific biochemical pathways in plants, potentially leading to selective toxicity against weeds while minimizing damage to crops .
A comprehensive study evaluated a series of piperidine-based compounds for their biological activity, including antibacterial and enzyme inhibitory effects. The results indicated that modifications to the piperidine structure significantly influenced the biological activity, with certain derivatives showing enhanced potency against targeted pathogens .
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| Thiadiazole-Piperidine Derivative | Antibacterial | 2.14 |
| Thiadiazole-Piperidine Derivative | AChE Inhibition | 1.21 |
| Thiadiazole-Piperidine Derivative | Urease Inhibition | 6.28 |
Synthesis and Characterization
The synthesis of 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid involves multi-step reactions starting from commercially available precursors. The characterization of synthesized compounds typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .
Mechanism of Action
The mechanism of action of 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
- Piperidine/Thiadiazole Core : The compound’s piperidine ring (substituted with a methoxymethyl group) and 5-methyl-1,3,4-thiadiazol-2-yl acetamide backbone are shared with several analogs.
Analogous Compounds
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide (VA17)
- Replaces the methoxymethyl-piperidine with a simple piperidine and adds a 4-chlorophenyl group to the thiadiazole.
- Activity : Analgesic and antipyretic properties in preclinical models .
2-(4-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide Shares the methoxymethyl-thiadiazole group but lacks the piperidine moiety.
N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31)
- Substitutes the piperidine with a 3-methoxybenzylthio group and adds a trifluoromethylphenyl acetamide.
- Activity : Cytotoxic against cancer cell lines (IC₅₀: 2.5–8.7 μM) .
ASN90 [(S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide]
- Features a piperazine-thiadiazole core with a benzodioxole substituent.
- Activity : O-GlcNAcase inhibitor for neurodegenerative disease therapy .
Physicochemical Properties Comparison
*Calculated for the free base + oxalic acid.
Pharmacological Comparison
Structure-Activity Relationships (SAR)
- Piperidine Modifications : Methoxymethyl substitution may improve blood-brain barrier penetration compared to unsubstituted piperidine (VA17) or chlorophenyl derivatives .
- Thiadiazole Substituents : 5-Methyl groups (target compound) vs. 3-methoxybenzylthio (Compound 31) influence steric bulk and electronic properties, affecting target selectivity .
Biological Activity
The compound 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, a thiadiazole moiety, and an acetamide functional group. The presence of these structural elements suggests a diverse range of biological activities, particularly in the fields of medicinal chemistry and drug design.
Antimicrobial Activity
Research indicates that derivatives containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. For example, studies have shown that 1,3,4-thiadiazole derivatives can inhibit bacterial growth effectively. The compound may exhibit similar activities due to its structural components.
| Compound | Activity | Reference |
|---|---|---|
| 1a | Antibacterial (MIC = 0.045 µg/mL) | |
| 3b | Antitubercular (MIC = 0.25 µg/mL) | |
| 5a | Broad-spectrum antimicrobial |
Anticancer Potential
The compound's ability to interact with cellular pathways suggests potential anticancer activity. Recent studies have identified that thiadiazole derivatives can act as agonists for specific proteases involved in cancer progression. For instance, compounds similar to our target have been shown to modulate mitochondrial homeostasis, which is crucial in cancer cell survival.
Case Study: Hepatocellular Carcinoma (HCC)
A recent investigation into similar oxadiazole derivatives revealed their effectiveness against HCC by acting as agonists of human caseinolytic protease P (HsClpP). This study demonstrated that these compounds could induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with thiadiazole structures often inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine moiety may allow for interaction with neurotransmitter receptors, influencing neuronal signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that related compounds possess antioxidant properties, which can mitigate oxidative stress in cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
- Absorption : The methoxymethyl group may enhance solubility and bioavailability.
- Metabolism : Thiadiazole derivatives typically undergo metabolic transformations that can affect their efficacy and safety profiles.
- Toxicity : Preliminary toxicity assessments are necessary to ensure safety for clinical use.
Future Research Directions
Future studies should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
